molecular formula C18H19N3O3 B14981402 N-[1-(furan-2-ylmethyl)-1H-pyrazol-5-yl]-4-(propan-2-yloxy)benzamide

N-[1-(furan-2-ylmethyl)-1H-pyrazol-5-yl]-4-(propan-2-yloxy)benzamide

Cat. No.: B14981402
M. Wt: 325.4 g/mol
InChI Key: MQQMXUXQCSEPAJ-UHFFFAOYSA-N
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Description

N-{1-[(FURAN-2-YL)METHYL]-1H-PYRAZOL-5-YL}-4-(PROPAN-2-YLOXY)BENZAMIDE is a heterocyclic compound that combines a furan ring, a pyrazole ring, and a benzamide moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[(FURAN-2-YL)METHYL]-1H-PYRAZOL-5-YL}-4-(PROPAN-2-YLOXY)BENZAMIDE typically involves the following steps:

    Formation of the furan ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst.

    Formation of the pyrazole ring: The pyrazole ring can be synthesized by the reaction of hydrazines with 1,3-dicarbonyl compounds under acidic or basic conditions.

    Coupling of the furan and pyrazole rings: The furan and pyrazole rings can be coupled through a condensation reaction, often using a base such as sodium hydride or potassium carbonate.

    Formation of the benzamide moiety: The benzamide moiety can be introduced through an amide coupling reaction, typically using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production methods for N-{1-[(FURAN-2-YL)METHYL]-1H-PYRAZOL-5-YL}-4-(PROPAN-2-YLOXY)BENZAMIDE may involve large-scale synthesis using optimized reaction conditions and catalysts to improve yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{1-[(FURAN-2-YL)METHYL]-1H-PYRAZOL-5-YL}-4-(PROPAN-2-YLOXY)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine group using reducing agents such as hydrogen gas and palladium on carbon.

    Substitution: The benzamide moiety can undergo nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Amino derivatives of the compound.

    Substitution: Various substituted benzamide derivatives.

Scientific Research Applications

N-{1-[(FURAN-2-YL)METHYL]-1H-PYRAZOL-5-YL}-4-(PROPAN-2-YLOXY)BENZAMIDE has several scientific research applications, including:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets such as enzymes and receptors.

    Chemical Biology: It serves as a probe to study cellular pathways and mechanisms.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules with pharmaceutical relevance.

Mechanism of Action

The mechanism of action of N-{1-[(FURAN-2-YL)METHYL]-1H-PYRAZOL-5-YL}-4-(PROPAN-2-YLOXY)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The furan and pyrazole rings may facilitate binding to active sites, while the benzamide moiety can interact with hydrophobic pockets. This binding can modulate the activity of the target, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(furan-2-ylmethyl)-1H-indole-3-carboxamide: Similar structure with an indole ring instead of a pyrazole ring.

    Furamizole: A nitrofuran derivative with strong antibacterial activity.

    Raltegravir: An antiviral drug containing an oxadiazole ring.

Uniqueness

N-{1-[(FURAN-2-YL)METHYL]-1H-PYRAZOL-5-YL}-4-(PROPAN-2-YLOXY)BENZAMIDE is unique due to its combination of furan, pyrazole, and benzamide moieties, which confer distinct biological activities and chemical reactivity. This unique structure allows for diverse applications in medicinal chemistry and chemical biology.

Properties

Molecular Formula

C18H19N3O3

Molecular Weight

325.4 g/mol

IUPAC Name

N-[2-(furan-2-ylmethyl)pyrazol-3-yl]-4-propan-2-yloxybenzamide

InChI

InChI=1S/C18H19N3O3/c1-13(2)24-15-7-5-14(6-8-15)18(22)20-17-9-10-19-21(17)12-16-4-3-11-23-16/h3-11,13H,12H2,1-2H3,(H,20,22)

InChI Key

MQQMXUXQCSEPAJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC=NN2CC3=CC=CO3

Origin of Product

United States

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